2H-2,4a-Methanonaphthalene-8-methanol, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, acetate, (2S)-
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Overview
Description
2H-2,4a-Methanonaphthalene-8-methanol, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, acetate, (2S)- is a complex organic compound with the molecular formula C16H26O2. This compound is known for its unique structure, which includes a methanonaphthalene core with multiple methyl groups and an acetate functional group. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-2,4a-Methanonaphthalene-8-methanol, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, acetate, (2S)- typically involves multiple steps. One common method starts with the precursor 2H-2,4a-Methanonaphthalene, which undergoes a series of reactions including hydrogenation, methylation, and acetylation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques helps in maintaining consistent quality and yield. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2H-2,4a-Methanonaphthalene-8-methanol, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, acetate, (2S)- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation and nitration are examples of substitution reactions that this compound can undergo.
Common Reagents and Conditions
The reactions often require specific reagents and conditions. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions might require anhydrous solvents and low temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2H-2,4a-Methanonaphthalene-8-methanol, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, acetate, (2S)- is utilized in various fields of scientific research:
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Researchers use it to investigate its effects on biological systems, including its potential as a bioactive molecule.
Medicine: The compound is explored for its pharmacological properties and potential therapeutic applications.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may modulate enzyme activity or interact with cellular receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2H-2,4a-Methanonaphthalene-8-methanol, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, acetate, (2S)- include:
Isolongifolene: A related compound with a similar core structure but different functional groups.
trans-Isolongifolanone: Another structurally related compound with distinct chemical properties.
Properties
CAS No. |
61826-56-0 |
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Molecular Formula |
C18H28O2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
[(8S)-2,2,7,7-tetramethyl-5-tricyclo[6.2.1.01,6]undec-5-enyl]methyl acetate |
InChI |
InChI=1S/C18H28O2/c1-12(19)20-11-13-6-8-16(2,3)18-9-7-14(10-18)17(4,5)15(13)18/h14H,6-11H2,1-5H3/t14-,18?/m0/s1 |
InChI Key |
WKKCENUZQQZVOF-PIVQAISJSA-N |
Isomeric SMILES |
CC(=O)OCC1=C2C([C@H]3CCC2(C3)C(CC1)(C)C)(C)C |
Canonical SMILES |
CC(=O)OCC1=C2C(C3CCC2(C3)C(CC1)(C)C)(C)C |
Origin of Product |
United States |
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